molecular formula C16H11FN2O2 B10880921 (6E)-6-[3-[(E)-2-(4-fluorophenyl)ethenyl]-2H-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,4-dien-1-one

(6E)-6-[3-[(E)-2-(4-fluorophenyl)ethenyl]-2H-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B10880921
M. Wt: 282.27 g/mol
InChI Key: VGOIHDHZVUWSQS-JXMROGBWSA-N
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Description

2-[3-(4-FLUOROSTYRYL)-1,2,4-OXADIAZOL-5-YL]PHENOL is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 2-[3-(4-FLUOROSTYRYL)-1,2,4-OXADIAZOL-5-YL]PHENOL can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile under specific conditions . Another approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-[3-(4-FLUOROSTYRYL)-1,2,4-OXADIAZOL-5-YL]PHENOL undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential anticancer and antibacterial properties . In medicine, it is being explored for its potential use in drug development. In industry, it is used in the production of functional materials, such as photonic metal-organic frameworks .

Mechanism of Action

The mechanism of action of 2-[3-(4-FLUOROSTYRYL)-1,2,4-OXADIAZOL-5-YL]PHENOL involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

2-[3-(4-FLUOROSTYRYL)-1,2,4-OXADIAZOL-5-YL]PHENOL can be compared with other similar compounds, such as 1,2,4-oxadiazole derivatives and thiazole derivatives. These compounds share similar structural features but may differ in their biological activities and applications . The uniqueness of 2-[3-(4-FLUOROSTYRYL)-1,2,4-OXADIAZOL-5-YL]PHENOL lies in its specific substituents and the resulting properties.

Properties

Molecular Formula

C16H11FN2O2

Molecular Weight

282.27 g/mol

IUPAC Name

2-[3-[(E)-2-(4-fluorophenyl)ethenyl]-1,2,4-oxadiazol-5-yl]phenol

InChI

InChI=1S/C16H11FN2O2/c17-12-8-5-11(6-9-12)7-10-15-18-16(21-19-15)13-3-1-2-4-14(13)20/h1-10,20H/b10-7+

InChI Key

VGOIHDHZVUWSQS-JXMROGBWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)/C=C/C3=CC=C(C=C3)F)O

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C=CC3=CC=C(C=C3)F)O

Origin of Product

United States

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